molecular formula C12H9ClN4 B2477511 1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile CAS No. 358366-87-7

1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2477511
CAS RN: 358366-87-7
M. Wt: 244.68
InChI Key: ICQPZKDACFKYIE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic chlorophenyl group and the pyridine ring suggests that the compound could exhibit resonance, which would contribute to its stability. The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, the chlorophenyl group in electrophilic aromatic substitution reactions, and the nitrile group in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the amino and nitrile groups could enhance its solubility in polar solvents .

Scientific Research Applications

Synthesis of Novel Compounds

1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile is used in the synthesis of various novel compounds. For instance, it has been used to create new pyridinecarbonitrile derivatives with amino acid functions, exhibiting significant fluorescence properties and antibacterial activity (Girgis, Kalmouch, & Hosni, 2004). It's also utilized in the synthesis of novel 3-pyridinecarbonitriles that exhibit considerable antifungal activity (Ibrahim et al., 2008).

Formation of Fused Pyridines

The compound is instrumental in the formation of fused pyridines through a tandem aza‐wittig/heterocyclization strategy. This process results in the synthesis of 1,2,4‐triazolo[1,5‐a]pyridines and pyrido[1,2‐b][1,2,4]triazines, important in various chemical applications (Barsy, Rady, & Latif, 2008).

Development of Anticancer Agents

This compound plays a role in the development of anticancer agents. For example, its derivatives were evaluated for their in-vitro anticancer activities against multiple human tumor cell lines, showing promising results (Tiwari et al., 2016).

Antimicrobial Activity

The compound is also utilized in synthesizing derivatives with significant antimicrobial activity. One such derivative demonstrated favorable activities against both bacterial and fungal strains (Okasha et al., 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. It could be of interest in fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

1-amino-4-(4-chlorophenyl)-2-iminopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c13-9-3-1-8(2-4-9)10-5-6-17(16)12(15)11(10)7-14/h1-6,15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQPZKDACFKYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=N)N(C=C2)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-4-(4-chlorophenyl)-2-imino-1,2-dihydro-3-pyridinecarbonitrile

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